

# An In-depth Technical Guide to Early-Phase Clinical Trial Data on Volixibat

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Volixibat**

Cat. No.: **B1684035**

[Get Quote](#)

## Introduction

**Volixibat** (formerly SHP626 or LUM002) is an investigational, orally administered, minimally absorbed selective inhibitor of the ileal bile acid transporter (IBAT).<sup>[1][2][3]</sup> This protein, also known as the apical sodium-dependent bile acid transporter (ASBT), is primarily responsible for the reabsorption of bile acids from the intestine back to the liver in a process known as enterohepatic circulation.<sup>[2][3]</sup> By blocking this transporter, **volixibat** aims to reduce the systemic bile acid load, which is implicated in the pathophysiology of cholestatic liver diseases.<sup>[1][4][5]</sup> **Volixibat** is currently under investigation in Phase 2b clinical trials for the treatment of cholestatic pruritus (itching) in patients with Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC).<sup>[1][6][7]</sup>

## Mechanism of Action

**Volixibat** exerts its therapeutic effect by selectively inhibiting the Ileal Bile Acid Transporter (IBAT), a protein predominantly located on the surface of enterocytes in the terminal ileum.<sup>[1][2][3]</sup> Normally, IBAT is responsible for the reuptake of approximately 95% of bile acids from the gut for enterohepatic recirculation.<sup>[2]</sup> By blocking IBAT, **volixibat** interrupts this process, leading to an increased excretion of bile acids in the feces.<sup>[1][4][5]</sup> This reduction in the return of bile acids to the liver lowers the total systemic bile acid concentration, which is believed to alleviate bile acid-mediated liver damage and associated symptoms like pruritus.<sup>[1][4]</sup> The mechanism is designed to have minimal systemic absorption of the drug itself.<sup>[1][4]</sup>

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Volixibat** in the enterohepatic circulation of bile acids.

## Early-Phase Clinical Data

**Volixibat** has been evaluated in over 400 individuals across Phase 1 and Phase 2 clinical trials.[1][8] These studies have demonstrated on-target pharmacodynamic effects, including increased fecal bile acid excretion, increased levels of 7 $\alpha$ C4 (a marker of bile acid synthesis), and decreases in LDL cholesterol.[8][9][10] The most significant early-phase data comes from the ongoing Phase 2b VANTAGE and VISTAS studies.

## VANTAGE Study (Primary Biliary Cholangitis)

The VANTAGE study is a Phase 2b, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of **volixibat** in patients with PBC and associated pruritus.[\[6\]](#) [\[7\]](#)[\[11\]](#)[\[12\]](#)

Efficacy Data Interim and 28-week analyses of the VANTAGE study have shown statistically significant improvements in the primary endpoint of pruritus.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[10\]](#)

| Endpoint                                   | Placebo | Volixibat 20mg BID           | Volixibat 80mg BID           | Volixibat Combined           |
|--------------------------------------------|---------|------------------------------|------------------------------|------------------------------|
| Pruritus (Adult ItchRO Scale)              |         |                              |                              |                              |
| Interim: Mean Change from Baseline         | -1.50   | -3.84 (p=0.0090 vs placebo)  | -3.79 (p=0.0075 vs placebo)  | -3.82 (p<0.0001)             |
| Interim: Placebo-Adjusted Difference       |         |                              |                              |                              |
| 28-Week: Mean Change from Baseline         | -1.27   | -3.67 (p=0.0039 vs placebo)  | -3.87 (p=0.0010 vs placebo)  | -3.78 (p<0.0001)             |
| 28-Week: Placebo-Adjusted Difference       |         |                              |                              |                              |
| Serum Bile Acids (sBA)                     |         |                              |                              |                              |
| % Patients with ≥50% Reduction             | N/A     | N/A                          | N/A                          | 70% - 75%                    |
| Other Outcomes                             |         |                              |                              |                              |
| Fatigue Improvement (Week 16)              | No      | Yes (Significant vs Placebo) | Yes (Significant vs Placebo) | Yes (Significant vs Placebo) |
| IL-31 (Inflammatory Biomarker)             | No      | Reduction from Baseline      | Reduction from Baseline      | Reduction from Baseline      |
| Data compiled from multiple press releases |         |                              |                              |                              |

and study updates.[6][7][8]  
[10]

---

**Safety and Tolerability** No new safety signals were observed in the VANTAGE study.[6][8][10] The safety profile was similar between the 20 mg and 80 mg dose groups.[7][10]

| Adverse Event          | Incidence in Volixibat Groups    | Severity                           | Notes                                              |
|------------------------|----------------------------------|------------------------------------|----------------------------------------------------|
| Diarrhea               | 77%                              | Mild to Moderate, mostly transient | One case resulted in discontinuation.[6][8][9][10] |
| Serious Adverse Events | 4 patients total                 | N/A                                | Included one patient in the placebo arm.[8][10]    |
| Liver Biomarkers       | No clinically meaningful changes | N/A                                | No significant alterations were detected.[6][8]    |

## VISTAS Study (Primary Sclerosing Cholangitis)

The VISTAS study is a Phase 2b trial evaluating **volixibat** for pruritus in patients with PSC.[1][13] An interim analysis was conducted by an independent data review committee, which recommended the study continue with the 20 mg twice-daily dose, as it met a predefined threshold for efficacy.[6][10] The specific interim results remain blinded to the sponsor and investigators to maintain trial integrity.[6][10]

## Experimental Protocols

### Phase 2b VANTAGE Study (NCT05050136)

- Study Design: A two-part, randomized, double-blind, placebo-controlled study.[7][11][12]
  - Part 1 was designed to confirm the optimal dose. Patients were randomized to receive **volixibat** 20mg twice daily, 80mg twice daily, or a placebo.[7]

- Part 2 is the confirmatory portion, with patients randomized to the selected dose (20mg twice daily) or placebo.[7]
- Patient Population: Adults with a diagnosis of Primary Biliary Cholangitis (PBC) suffering from cholestatic pruritus.[12]
- Primary Endpoint: The mean change in the daily itch score from baseline, as measured by the Adult ItchRO (Itch Reported Outcome) questionnaire, over a 28-week treatment period. [7][8]
- Secondary Endpoints: Include the proportion of patients achieving an itch response, changes in serum bile acid levels, changes in liver biomarkers (e.g., alkaline phosphatase, total bilirubin), and assessments of quality of life and fatigue.[7][8]



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mirumpharma.com](http://mirumpharma.com) [mirumpharma.com]
- 2. [go.drugbank.com](http://go.drugbank.com) [go.drugbank.com]
- 3. Volixibat - Wikipedia [en.wikipedia.org]
- 4. [mirumclinicaltrials.com](http://mirumclinicaltrials.com) [mirumclinicaltrials.com]
- 5. [clinicaltrials.eu](http://clinicaltrials.eu) [clinicaltrials.eu]
- 6. Volixibat Shows Positive Interim Results in VANTAGE PBC and VISTAS PSC Studies [synapse.patsnap.com]
- 7. [firstwordpharma.com](http://firstwordpharma.com) [firstwordpharma.com]
- 8. [hcplive.com](http://hcplive.com) [hcplive.com]
- 9. Mirum's Volixibat Achieves Positive Interim Analyses in VANTAGE PBC and VISTAS PSC Studies - BioSpace [biospace.com]
- 10. Mirum's Volixibat Achieves Positive Interim Analyses in VANTAGE PBC and VISTAS PSC Studies [businesswire.com]
- 11. [pharmacytimes.com](http://pharmacytimes.com) [pharmacytimes.com]
- 12. [ClinicalTrials.gov](http://ClinicalTrials.gov) [clinicaltrials.gov]
- 13. Volixibat for Itching in Primary Sclerosing Cholangitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Early-Phase Clinical Trial Data on Volixibat]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1684035#early-phase-clinical-trial-data-on-volixibat>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)